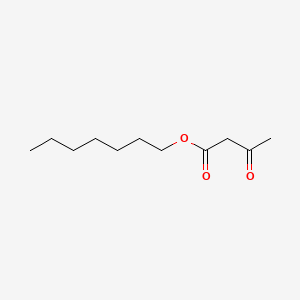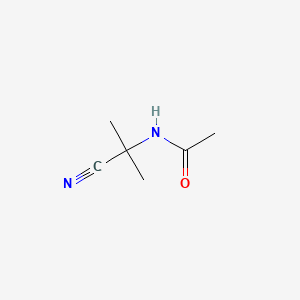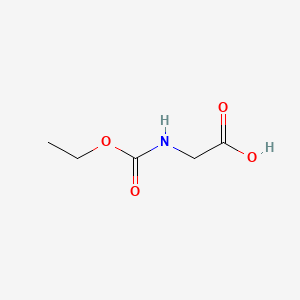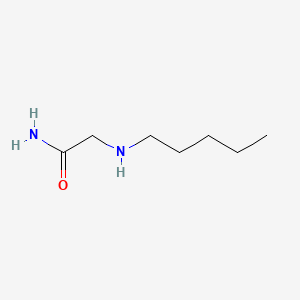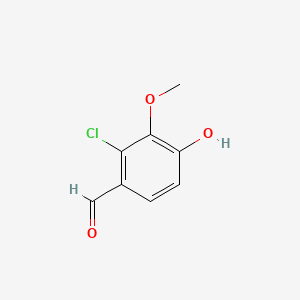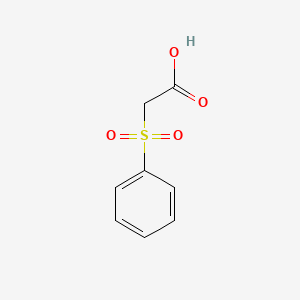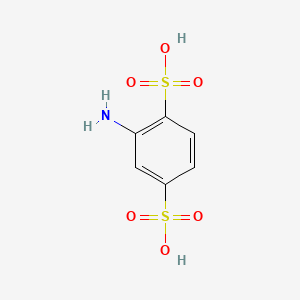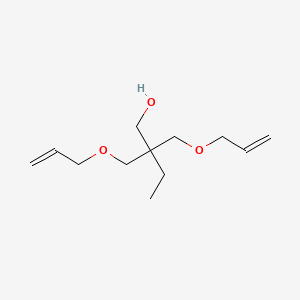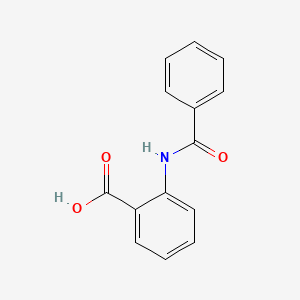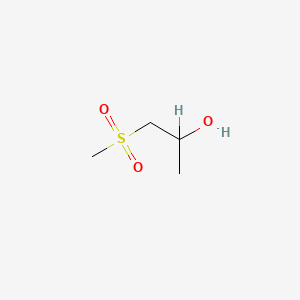
2-Propanol, 1-(methylsulfonyl)-
Overview
Description
It is a colorless liquid with a melting point of −29 °C and a boiling point of 195 °C. This compound has shown potential in various fields of research and industry due to its unique chemical properties.
Mechanism of Action
Mode of Action
Propranolol is a nonselective β-adrenergic receptor antagonist . When access to beta-receptor sites is blocked by Propranolol, the chronotropic, inotropic, and vasodilator responses to beta-adrenergic stimulation are decreased proportionately .
Biochemical Pathways
Propranolol affects several biochemical pathways. It inhibits the action of catecholamines (adrenaline and noradrenaline) at beta-adrenergic receptors, which are found in the heart and other organs of the body . This inhibition leads to decreased heart rate, reduced force of heart contractions, and reduced blood pressure .
Pharmacokinetics
The pharmacokinetics of Propranolol involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Propranolol is rapidly and completely absorbed . It undergoes significant first-pass metabolism in the liver, which can affect its bioavailability . The drug is widely distributed throughout the body and is metabolized primarily by the liver . It is excreted in the urine as metabolites .
Action Environment
The action, efficacy, and stability of Propranolol can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Additionally, factors such as pH levels, temperature, and the presence of other drugs can impact the drug’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(methylsulfonyl)- typically involves a dehydrative one-pot reaction using methanesulfonyl chloride (MeSO2Cl) in conjunction with an organic base. The reaction proceeds as follows:
Starting Material: 2-Propanol
Reagent: Methanesulfonyl chloride (MeSO2Cl)
Base: An organic base such as pyridine
Reaction Conditions: The reaction is carried out under dehydrative conditions to yield 2-Propanol, 1-(methylsulfonyl)-.
Industrial Production Methods
Industrial production methods for 2-Propanol, 1-(methylsulfonyl)- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-Propanol, 1-(methylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-propanol: A primary alcohol with similar structural features but lacks the sulfonyl group.
Methanesulfonyl chloride: A reagent used in the synthesis of 2-Propanol, 1-(methylsulfonyl)-.
Sulfoxides and Sulfones: Oxidized derivatives of sulfonyl-containing compounds.
Uniqueness
2-Propanol, 1-(methylsulfonyl)- is unique due to the presence of both a hydroxyl group and a sulfonyl group in its structure. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
1-methylsulfonylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-4(5)3-8(2,6)7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKZDINYUFBARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941543 | |
| Record name | 1-(Methanesulfonyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1977-38-4 | |
| Record name | 2-Propanol, 1-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Methanesulfonyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methanesulfonylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


